molecular formula C12H16N2 B143013 Benzimidazoline,2-isopropylidene-1,3-dimethyl- CAS No. 143268-49-9

Benzimidazoline,2-isopropylidene-1,3-dimethyl-

Cat. No. B143013
M. Wt: 188.27 g/mol
InChI Key: QJFVNVGUTOOLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazoline,2-isopropylidene-1,3-dimethyl- (BIDM) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIDM is a heterocyclic compound that contains both nitrogen and carbon atoms in its ring structure. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied to understand its potential applications.

Mechanism Of Action

The mechanism of action of Benzimidazoline,2-isopropylidene-1,3-dimethyl- is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA replication and protein synthesis. Benzimidazoline,2-isopropylidene-1,3-dimethyl- has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.

Biochemical And Physiological Effects

Benzimidazoline,2-isopropylidene-1,3-dimethyl- has been shown to exhibit various biochemical and physiological effects, including the inhibition of cellular proliferation, the induction of apoptosis, and the modulation of inflammatory responses. This compound has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

Benzimidazoline,2-isopropylidene-1,3-dimethyl- has several advantages for use in laboratory experiments, including its ease of synthesis and its potential applications in various fields. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of Benzimidazoline,2-isopropylidene-1,3-dimethyl-, including the development of new synthetic methods, the investigation of its potential applications in drug development, and the study of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of Benzimidazoline,2-isopropylidene-1,3-dimethyl- and its potential applications in various fields.

Synthesis Methods

Benzimidazoline,2-isopropylidene-1,3-dimethyl- can be synthesized using various methods, including the reaction of 2-isopropylidene-1,3-dimethylimidazolidine with paraformaldehyde in the presence of a catalyst. This reaction leads to the formation of Benzimidazoline,2-isopropylidene-1,3-dimethyl- as a white crystalline solid. Another method involves the reaction of 2-isopropylidene-1,3-dimethylimidazolidine with paraformaldehyde and acetic acid in the presence of a catalyst to produce Benzimidazoline,2-isopropylidene-1,3-dimethyl-.

Scientific Research Applications

Benzimidazoline,2-isopropylidene-1,3-dimethyl- has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Benzimidazoline,2-isopropylidene-1,3-dimethyl- has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and leukemia. This compound has also been studied for its potential use as an anti-inflammatory agent.
In materials science, Benzimidazoline,2-isopropylidene-1,3-dimethyl- has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. This compound has also been used as a ligand for the synthesis of metal-organic frameworks.

properties

CAS RN

143268-49-9

Product Name

Benzimidazoline,2-isopropylidene-1,3-dimethyl-

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1,3-dimethyl-2-propan-2-ylidenebenzimidazole

InChI

InChI=1S/C12H16N2/c1-9(2)12-13(3)10-7-5-6-8-11(10)14(12)4/h5-8H,1-4H3

InChI Key

QJFVNVGUTOOLOA-UHFFFAOYSA-N

SMILES

CC(=C1N(C2=CC=CC=C2N1C)C)C

Canonical SMILES

CC(=C1N(C2=CC=CC=C2N1C)C)C

Other CAS RN

143268-49-9

synonyms

Benzimidazoline,2-isopropylidene-1,3-dimethyl-

Origin of Product

United States

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